molecular formula C10H14ClNO B13310012 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol

3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13310012
M. Wt: 199.68 g/mol
InChI Key: YNCJUXLPTKSPDW-UHFFFAOYSA-N
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Description

3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol is a secondary amine-alcohol derivative featuring a 3-chlorophenyl group attached via a methylamino linker to a propan-1-ol backbone. This compound belongs to a class of molecules where structural modifications, such as aromatic substituents and alkyl chain lengths, significantly influence physicochemical properties and biological activity.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H14ClNO/c11-10-4-1-3-9(7-10)8-12-5-2-6-13/h1,3-4,7,12-13H,2,5-6,8H2

InChI Key

YNCJUXLPTKSPDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCCO

Origin of Product

United States

Preparation Methods

Reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone

3-Amino-3-(4-chlorophenyl)-1-propanol can be synthesized by reducing 3-Amino-3-(4-chlorophenyl)-1-propanone using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is performed in an inert solvent, such as tetrahydrofuran or ethanol, under controlled temperature conditions.

Catalytic Hydrogenation

Industrially, catalytic hydrogenation of 3-Amino-3-(4-chlorophenyl)-1-propanone may be employed using a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.

Reductive Amination and Nucleophilic Substitution

  • Reductive Amination: Reacting 3-(4-chlorophenyl)-1-propanone with ammonia or an amine source under reducing conditions, such as sodium borohydride in ethanol, yields the amino alcohol. Reaction optimization may require pH control and temperature modulation (40–60°C).
  • Substitution: Starting from a halogenated precursor, such as 3-chloro-3-(4-chlorophenyl)-1-propanol, and displacing the halogen with an amine under basic conditions.

Synthesis of 3-dimethylamino-1-phenyl-(m-chlorophenyl)propan-2-ol

Reaction with Nitromethane and an Alkali Metal Hydroxide

React m-chlorophenyl-phenylacetaldehyde with nitromethane in the presence of a base to yield 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol. The alkali metal hydroxide used is most suitably sodium or potassium hydroxide, of which potassium hydroxide is preferred. The reaction is generally carried out using a lower (C 1-4) alkanol as solvent, for example, ethanol or methanol. The reaction is best started at a depressed temperature such as -10°C and then allowed to proceed at approximately ambient temperature such as 18 - 28°C.

Reduction with Hydrogen in the Presence of Raney Nickel

Reduce the 3-nitro-l-phenyl-l-(m-chlorophenyl)propan-2-ol with hydrogen in the presence of Raney nickel to yield 3-amino-l-phenyl-l-(m-chlorophenyl)propan-2-ol or its salt. An elevated pressure of hydrogen is employed, such as 100 to 400 p.s.i, more suitably 200 to 300 p.s.i, for example 250 p.s.i. (gauge pressures). The ratio of Raney nickel employed to nitro compound to be reduced is from 2:1 to 1:10 more suitably from 1:1 to 1:4, for example about 1:2. The temperature of reaction is suitably 0°C to 120°C, more suitably 10°C to 40°C and most conveniently at ambient temperature. Suitable solvents include aqueous lower alkanols.

Dimethylation

Dimethylate the 3-amino-l-phenyl-l-(m-chlorophenyl)propan-2-ol or its salt to yield 3-dimethylamino-l-phenyl-l-(m-chlorophenyl)propan-2-ol or its salt. Stages (b) and (c) can be carried out sequentially in the same reaction vessel, for example by including formaldehyde as a methylating agent in the reduction mixture. To methylate the primary amine subsequent to reduction this may be effected by reaction with formic acid and formaldehyde. Such reactions are generally effected at elevated temperature, for example at reflux point if excess formic acid and formaldehyde are used as solvent.

Characterization Techniques

Spectroscopic techniques are critical for characterizing 3-Amino-3-(4-chlorophenyl)-1-propanol:

  • NMR Spectroscopy : Hydrogen and Carbon NMR confirm structure (e.g., δ ~4.8 ppm for hydroxyl proton, δ ~3.3 ppm for amino protons, and aromatic protons at δ ~7.2–7.5 ppm). Carbon NMR distinguishes carbonyl carbons (absent in the final product).
  • IR Spectroscopy : Peaks at ~3300 cm (N-H/O-H stretch) and ~1600 cm (aromatic C=C).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 200.07 for CHClNO).

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form either a ketone or a carboxylic acid.
  • Reduction : The compound can be reduced to yield the corresponding amine.
  • Substitution : The chlorine atom in the chlorophenyl group can be substituted with other functional groups like hydroxyl or amino groups.

Common reagents for these reactions include:

  • Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4)
  • Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
  • Nucleophiles such as hydroxide ions (OH-) or ammonia (NH3)

Applications

This compound has several scientific applications:

  • Pharmaceutical Research : It is used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Medicinal Chemistry : It is utilized to study its interactions with biological systems.
  • Drug Development : Research continues into its applications within medicinal chemistry and drug development, particularly concerning its interactions with biological systems and potential therapeutic benefits.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major products include primary or secondary amines and alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes or block the binding of ligands to receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituent(s) Synthesis Yield Melting Point (°C) Key Characteristics Reference
Target: 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol C₁₀H₁₄ClNO 3-Chlorophenylmethylamino - - Unspecified in evidence -
4e (Adamantyl-purine derivative) C₃₁H₄₀N₆O₂ Adamantyl, isopropylpurine 89% 107–111 High yield, crystalline solid
3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol C₉H₁₁ClN₂O₃ 5-Chloro-2-nitrophenylamino - - Nitro group enhances electron withdrawal
3-Amino-3-(4-chlorophenyl)propan-1-ol C₉H₁₂ClNO 4-Chlorophenyl, amino - - Positional isomer of target compound
3-(6-Chloropyridin-3-yl)propan-1-ol C₈H₁₀ClNO 6-Chloropyridinyl - - Pyridine ring alters solubility
3-[(Benzodioxol-5-ylmethyl)amino]propan-1-ol HCl C₁₁H₁₆ClNO₃ Benzodioxolylmethylamino - - Polar substituent increases hydrophilicity

Key Observations:

  • Substituent Bulk and Hydrophobicity: Adamantyl-containing analogs (e.g., 4e) exhibit high melting points (107–111°C) and crystallinity due to their bulky, hydrophobic groups, which enhance molecular packing .
  • Electronic Effects: The nitro group in 3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol introduces strong electron-withdrawing effects, which may influence reactivity or binding affinity compared to the target’s simpler chloro substituent .

Biological Activity

3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol, also known as 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN. The compound features a propanol backbone with an amino group and a chlorophenyl substituent. It appears as a white to yellow solid and is soluble in water, which facilitates its biological interactions .

Research indicates that this compound acts primarily through its interactions with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activity and receptor signaling pathways, which are crucial for its pharmacological effects .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing mood and anxiety-related pathways.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been investigated in several contexts:

Antidepressant Effects

Studies have suggested that this compound could have antidepressant properties. Its structural similarity to known antidepressants allows for exploration into its efficacy in treating depression and anxiety disorders .

Enzyme Interaction Studies

Research shows that derivatives of this compound can modulate enzyme activities linked to neurotransmitter metabolism, which may contribute to its potential antidepressant effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochlorideSimilar amino alcohol structure but different chlorine positionPotentially similar enzyme modulation
2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochlorideVariation in amino positioning on the propanol backboneDifferent receptor interaction profiles
3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochlorideAnother positional isomer affecting reactivityVarying degrees of biological activity

Case Studies

Case Study 1: Antidepressant Efficacy
A study published in a pharmacological journal explored the effects of this compound on animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms when administered at specific dosages, suggesting its potential as an antidepressant .

Case Study 2: Enzyme Modulation
In vitro studies demonstrated that the compound could inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters, further supporting its antidepressant potential .

Q & A

Q. What are the optimal synthetic routes for 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol, and how can purity be maximized?

The synthesis typically involves multi-step reactions, such as reductive amination of 3-chlorobenzaldehyde with propanolamine derivatives under hydrogenation conditions. Key steps include:

  • Reductive amination : Use of sodium cyanoborohydride or palladium catalysts to form the amine bond .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity (>95%) . Optimization requires monitoring via HPLC or TLC to track intermediates and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the amine, hydroxyl, and chlorophenyl groups. For example, the hydroxyl proton appears as a broad singlet (~1.5 ppm), while aromatic protons resonate at 7.2–7.4 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 214.06 (C10_{10}H13_{13}ClNO+^+) .
  • IR spectroscopy : Stretching frequencies for N-H (3300 cm1^{-1}) and O-H (3400 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nucleophilic substitution at the amino group?

Substitution reactions (e.g., alkylation or acylation) depend on:

  • Base strength : Strong bases (e.g., NaH) deprotonate the amine, favoring N-alkylation, while weaker bases (e.g., K2_2CO3_3) may lead to O-alkylation .
  • Solvent polarity : Non-polar solvents (toluene) favor intramolecular reactions, whereas polar solvents (acetonitrile) enhance intermolecular pathways . Conflicting data on product ratios (e.g., N- vs. O-alkylation) can be resolved by kinetic studies under controlled pH and temperature .

Q. What strategies mitigate contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Discrepancies arise from:

  • Assay variability : Differences in cell lines (HEK293 vs. CHO) or enzyme sources (recombinant vs. native) affect IC50_{50} values .
  • Stereochemical considerations : The (R)-enantiomer may exhibit higher affinity for dopamine receptors, while the (S)-form targets serotonin receptors . Standardized protocols (e.g., uniform ATP concentrations in kinase assays) and enantiomeric resolution (via chiral HPLC) reduce variability .

Q. How does structural modification of the chlorophenyl group alter pharmacological profiles compared to analogs?

A comparative analysis reveals:

Analog Modification Activity Shift
3-[(4-Chlorophenyl)methyl]aminoPara-substitutionEnhanced β-adrenergic binding
3-[(2-Fluorophenyl)methyl]aminoOrtho-fluorinationIncreased metabolic stability
3-[(3-Bromophenyl)methyl]aminoBromine substitutionHigher cytotoxicity (IC50_{50} ↓ 40%)
Electronic effects (e.g., Cl vs. F) and steric hindrance dictate target engagement .

Q. What experimental designs are recommended for studying environmental degradation products of this compound?

  • Photolysis studies : Expose aqueous solutions to UV light (254 nm) and analyze via LC-MS/MS to detect hydroxylated or dechlorinated byproducts .
  • Biodegradation assays : Use soil microbiota models to track N-demethylation or ring-opening pathways .
  • Ecotoxicity profiling : Assess impacts on Daphnia magna or algal growth to quantify EC50_{50} values for degradation intermediates .

Methodological Challenges

Q. How can researchers resolve low yields in large-scale synthesis?

Common issues and solutions:

  • Byproduct formation : Optimize stoichiometry (1:1.2 amine:aldehyde ratio) and use scavengers (e.g., molecular sieves) to minimize imine side products .
  • Catalyst poisoning : Replace Pd/C with PtO2_2 to avoid sulfur contamination from thiophene intermediates .
  • Scale-up adjustments : Transition from batch to flow chemistry improves heat dissipation and reaction consistency .

Q. What computational tools predict binding modes of this compound with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with GPCRs (e.g., dopamine D2 receptor PDB: 6CM4) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories . Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) .

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